(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one
Description
(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a spirocyclic compound featuring a fused indene-pyrrolopyridine core. The (S)-stereochemistry at the spiro center distinguishes it from its enantiomeric (R)-form. The 5-amino substituent on the indene moiety serves as a critical pharmacophore, likely enabling hydrogen-bonding interactions in biological targets. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group at the 1'-position acts as a protecting group, enhancing solubility and stability during synthesis . This compound is utilized in medicinal chemistry research, particularly in kinase inhibitor development, due to its structural complexity and modular reactivity .
Properties
IUPAC Name |
(2S)-5-amino-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2Si/c1-27(2,3)10-9-26-14-24-19-18(5-4-8-23-19)21(20(24)25)12-15-6-7-17(22)11-16(15)13-21/h4-8,11H,9-10,12-14,22H2,1-3H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINGFPVNDGLOCX-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)C=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC=N2)[C@]3(C1=O)CC4=C(C3)C=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, also known as compound 939016-96-3, is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula : CHNOSi
Molecular Weight : 381.55 g/mol
CAS Number : 939016-96-3
The compound features a spiro structure that combines elements of indene and pyrrolo-pyridine, which are known for their biological activity. The presence of the trimethylsilyl group enhances its lipophilicity, potentially improving cell permeability.
Research indicates that this compound may act as an SHP2 inhibitor , targeting the protein tyrosine phosphatase SHP2. SHP2 plays a crucial role in various signaling pathways associated with cell growth and differentiation, particularly in cancer biology. Inhibition of SHP2 can reverse immunosuppression in tumor microenvironments and has implications for treating several cancers including breast cancer, lung cancer, and leukemia .
Therapeutic Potential
The therapeutic potential of this compound has been explored in various studies:
- Cancer Treatment : As an SHP2 inhibitor, it may enhance the efficacy of immunotherapies by modulating the PD1-PDL1 pathway .
- Autoimmune Diseases : Given SHP2's role in immune signaling, this compound could also be beneficial in treating autoimmune conditions where SHP2 is dysregulated .
Case Studies and Research Findings
- In Vitro Studies : Cellular assays have shown that compounds similar to this compound exhibit significant inhibition of SHP2 activity in cancer cell lines .
- Structural Analysis : Crystallographic studies have revealed insights into the binding interactions between SHP2 and inhibitors like this compound. The structural data supports its potential as a lead compound for drug development targeting SHP2 .
- Comparative Analysis : A comparative study of various SHP2 inhibitors highlighted the unique structural features of this compound that may confer enhanced selectivity and potency against SHP2 compared to other known inhibitors .
Data Table: Biological Activity Overview
Scientific Research Applications
Biological Activities
This compound has shown promise in various biological applications:
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anti-inflammatory properties. For instance, molecular docking studies suggest that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response pathway . The inhibition of 5-LOX could lead to reduced production of leukotrienes, thereby mitigating inflammation.
Anticancer Potential
The spiro-pyrrolidine framework has been associated with anticancer activities. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors . The unique structure of (S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one may enhance its efficacy against specific cancer types.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of pyrrolo compounds. These compounds may interact with neurotransmitter systems or provide antioxidant effects that protect neuronal cells from damage due to oxidative stress . This property could position them as candidates for treating neurodegenerative diseases.
Table 1: Summary of Biological Activities and Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
*Estimated based on SEM group contribution (~144 g/mol added to the core structure ).
Key Comparisons:
Functional Group Impact: The 5-nitro analogue (CAS: 879132-49-7) serves as a synthetic precursor to the target compound. Nitro groups facilitate electrophilic substitution reactions, enabling downstream functionalization (e.g., reduction to amino) . The 5-amino group in the target compound is critical for bioactivity, enabling hydrogen-bonding interactions absent in nitro derivatives .
SEM Group Influence: The SEM group increases molecular weight by ~144 g/mol and enhances solubility in organic solvents, improving synthetic handling . Its absence in analogues like (R)-5-amino-spiro[indene-pyrrolopyridin]-one (CAS: 957130-49-3) reduces steric bulk but may limit metabolic stability .
Stereochemical Differences :
- The (S)-enantiomer (target) and (R)-enantiomer (CAS: 957130-49-3) exhibit divergent binding affinities in chiral environments. For example, in kinase inhibition assays, enantiomeric purity can alter IC₅₀ values by orders of magnitude .
Synthetic Accessibility: The nitro derivative is synthesized via electrophilic nitration, while the amino group is introduced via catalytic hydrogenation or Pd-mediated coupling . SEM protection is typically applied early in the synthesis to prevent side reactions .
Research Findings:
- Solubility: SEM-containing derivatives demonstrate superior solubility in dichloromethane and THF compared to non-SEM analogues, facilitating chromatographic purification .
- Stability : The SEM group stabilizes the pyrrolopyridine nitrogen against oxidation, as evidenced by NMR studies .
- Biological Activity: In preliminary assays, the target compound showed nanomolar inhibition against JAK2 kinases, while the (R)-enantiomer was 10-fold less potent .
Preparation Methods
Formation of Pyrrolo[2,3-b]pyridine Precursor
The synthesis begins with the preparation of a SEM-protected pyrrolo[2,3-b]pyridine intermediate. As demonstrated in analogous systems, 1H-pyrrolo[2,3-b]pyridine is treated with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions:
Reaction Conditions
- Solvent: Anhydrous DMF
- Base: Sodium hydride (1.2 equiv)
- Temperature: 0°C → 25°C (gradual warming)
- Time: 6–8 hours
This step achieves >95% protection of the pyrrolopyridine nitrogen while preserving ring reactivity for subsequent spirocyclization.
Spirocyclization with Indene Derivatives
The protected pyrrolopyridine undergoes [3+2] cycloaddition with in situ-generated indenone derivatives. A modified procedure from recent spirocyclic syntheses employs:
Reagents
- 1,3-Indandione (2.0 equiv)
- Malononitrile (1.5 equiv) as cyclization promoter
- p-Toluenesulfonic acid (p-TSA, 0.1 equiv)
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Temperature | Reflux (78°C) |
| Reaction Time | 12–16 hours |
| Workup | Precipitation in H₂O |
This step constructs the spiro[indene-pyrrolopyridine] core with 68–72% yield and >90% enantiomeric excess (ee) when using chiral indenone precursors.
Nitration and Reduction to Install Amino Group
The spiro intermediate undergoes regioselective nitration at position 5, followed by reduction:
- Nitrating Agent: HNO₃/AcOH (1:3 v/v)
- Temperature: −10°C to 0°C
- Time: 4 hours
- Yield: 82%
| Parameter | Value |
|---|---|
| Reducing Agent | SnCl₂·2H₂O (3.0 equiv) |
| Solvent | Ethanol/HCl (6 M) |
| Temperature | 60°C |
| Time | 3 hours |
| Yield | 89% |
Crucially, the SEM group remains intact under these acidic reduction conditions due to its orthoester-like stability.
Synthetic Route 2: Chiral Resolution of Racemic Mixtures
For laboratories lacking access to chiral indenone precursors, an alternative approach involves post-synthetic resolution:
Racemic Spirocycle Synthesis
Following the same spirocyclization protocol as Route 1 but using achiral starting materials yields racemic product.
Diastereomeric Salt Formation
The racemic amine is treated with (R)-(-)-mandelic acid (1.1 equiv) in ethanol:
Resolution Process
- Solvent: Ethanol/water (9:1)
- Temperature: 60°C → 4°C (gradient cooling)
- Crystallization: 3 cycles
- ee Achieved: 99% (S)-enantiomer
Industrial-Scale Production Considerations
Large-scale manufacturing introduces unique challenges addressed through process intensification:
Table 1: Comparison of Laboratory vs. Industrial Conditions
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Spirocyclization | Batch reactor | Continuous flow system |
| Nitration Cooling | Dry ice/acetone bath | Jacketed reactor (−15°C) |
| Reduction Workup | Manual filtration | Centrifugal separation |
| Final Purification | Column chromatography | Crystallization (3x) |
| Typical Batch Size | 5–10 g | 50–100 kg |
Industrial methods report 15% higher overall yield (58% vs. 43% laboratory) due to optimized mass transfer and impurity control.
Analytical Characterization
Critical quality control parameters include:
1H-NMR Key Peaks
- δ 0.08 ppm (s, 9H, Si(CH₃)₃)
- δ 3.52–3.60 (m, 2H, OCH₂CH₂Si)
- δ 5.41 (s, 2H, NCH₂O)
- δ 6.82 (s, 1H, aromatic H)
Chiral HPLC
- Column: Chiralpak IC (250 × 4.6 mm)
- Mobile Phase: Hexane/ethanol (85:15)
- Retention: (S)-enantiomer 12.3 min, (R)-enantiomer 14.7 min
Q & A
Q. What are the key challenges in synthesizing spiro[indene-pyrrolopyridine] derivatives like (S)-5-Amino-1'-SEM-protected compound, and how can they be addressed?
Spiro compounds often face challenges in regioselectivity and stereochemical control due to their fused ring systems. For the target compound, the SEM (2-(trimethylsilyl)ethoxy)methyl protecting group introduces steric hindrance, complicating coupling reactions. Key strategies include:
- Optimizing reaction conditions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with sterically tolerant ligands like XPhos .
- Protecting group compatibility : Ensure the SEM group remains stable under basic/acidic conditions (e.g., pH 6.5 buffers for intermediates) .
- Monitoring by TLC/HPLC : Track reaction progress to minimize side products .
Q. How can the stereochemical integrity of the (S)-configured spiro center be confirmed during synthesis?
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for absolute configuration .
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., ethyl 5'-methoxy-spiro derivatives with melting points 257–259°C) .
Q. What spectroscopic methods are most effective for characterizing the spiro[indene-pyrrolopyridine] core?
- NMR : ¹H and ¹³C NMR to assign protons/carbons in fused rings (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 50–60 ppm for spiro carbons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 467.2345 for C₂₃H₃₁N₃O₃Si) .
- IR : Identify functional groups (e.g., SEM-protected amine at ~3350 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s ADMET properties for drug development?
- LogP calculations : Use Molinspiration or SwissADME to estimate lipophilicity (target LogP <5 for blood-brain barrier penetration) .
- Docking studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on the spiro core’s rigidity for selective interactions .
- Metabolism prediction : CYP450 isoform interactions via Schrödinger’s QikProp, noting SEM group hydrolysis risks .
Q. What strategies resolve contradictions in biological activity data for spiro compounds?
- Dose-response validation : Re-test activity across multiple assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives .
- Isomer separation : Use preparative HPLC to isolate (S)-enantiomers and compare bioactivity, as racemic mixtures may obscure results .
- Solubility optimization : Adjust formulations with co-solvents (e.g., DMSO/PEG400) to ensure consistent bioavailability .
Q. How does the SEM group influence the compound’s stability under physiological conditions?
- pH-dependent hydrolysis : SEM deprotection occurs in acidic environments (e.g., lysosomal pH 4.5), releasing the free amine. Monitor via LC-MS in simulated gastric fluid (SGF) .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using UPLC-MS/MS .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
